![molecular formula C16H23N5O3S B2960456 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide CAS No. 1105248-48-3](/img/structure/B2960456.png)
1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a piperidine-carboxamide derivative . It has the molecular formula C16H23N5O3S and a molecular weight of 365.45. It is used for research purposes.
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The X-ray cocrystal structure of this compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H23N5O3S and a molecular weight of 365.45. More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Synthesis and Derivative Formation
- Research on related compounds involves the synthesis of novel heterocyclic compounds, which are used as a basis for preparing various new chemical structures. These compounds, including analogs of the given chemical, have been studied for their potential as cyclooxygenase-1/cyclooxygenase-2 inhibitors, with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antipsychotic Agent Potential
- Heterocyclic carboxamides, structurally related to the specified compound, have been synthesized and evaluated as potential antipsychotic agents. These analogs showed promising results in both in vitro and in vivo models for antipsychotic activity (Norman et al., 1996).
Heterocyclic Synthesis and Derivatives
- The reaction of related compounds with various reactants has been explored to yield a range of heterocyclic derivatives. These derivatives include nicotinamide, thieno[2,3-b]pyridine, and other bicyclic and tricyclic compounds, highlighting the versatility of these chemical frameworks (Hussein et al., 2009).
Biological Activity Studies
- Research on similar compounds includes studying their antimicrobial and analgesic activities. The structural properties of these compounds play a significant role in their bioactivity, offering insights into their potential therapeutic applications (Nosova et al., 2020).
Soluble Epoxide Hydrolase Inhibition
- Compounds structurally related to the specified chemical have been identified as inhibitors of soluble epoxide hydrolase. This highlights their potential use in various disease models, based on their effect on key biomarkers (Thalji et al., 2013).
CGRP Receptor Antagonist Development
- Analogous compounds have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. Research in this area focuses on synthesizing these compounds through various routes, demonstrating their relevance in pharmaceutical development (Cann et al., 2012).
作用機序
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities .
Mode of Action
It’s worth noting that similar piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (alk) . These inhibitors interact with the ALK kinase domain, leading to a shift in its conformation and allowing access to an extended hydrophobic pocket .
Biochemical Pathways
Inhibitors of alk, like some piperidine carboxamides, can affect multiple signaling pathways involved in cell growth and survival .
Result of Action
Inhibitors of alk, like some piperidine carboxamides, can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .
将来の方向性
特性
IUPAC Name |
1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11(22)18-13-4-5-14(20-19-13)25-10-2-3-15(23)21-8-6-12(7-9-21)16(17)24/h4-5,12H,2-3,6-10H2,1H3,(H2,17,24)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUCBNVJSGPIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。